2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid
Description
The compound 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid is a structurally complex molecule featuring a piperazine core substituted with a 1,3-benzodioxole methyl group and a 4-oxobutanoic acid moiety bearing a 4-tert-butylphenyl substituent.
Key structural features include:
- A piperazine ring (providing conformational flexibility and hydrogen-bonding capacity).
- A 4-oxobutanoic acid backbone with a 4-tert-butylphenyl group (enhancing lipophilicity and steric bulk).
However, its exact biological activity remains uncharacterized in the available literature.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-tert-butylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-26(2,3)20-7-5-19(6-8-20)22(29)15-21(25(30)31)28-12-10-27(11-13-28)16-18-4-9-23-24(14-18)33-17-32-23/h4-9,14,21H,10-13,15-17H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUOUBPHCJBZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid (CAS No. 866039-66-9) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.46 g/mol. The structure features a piperazine ring, a benzodioxole moiety, and a tert-butylphenyl group, which are critical for its biological activity.
Pharmacological Effects
- Dopaminergic Activity : Similar compounds have shown dopaminergic activity, making them potential candidates for treating neurological disorders such as Parkinson's disease. For instance, derivatives like piribedil (related to the benzodioxole structure) have been documented to alleviate tremors in patients with Parkinson's disease by acting as dopamine agonists .
- Antioxidant Properties : The presence of the benzodioxole moiety is associated with antioxidant activities. Studies indicate that compounds containing this structure can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage in various diseases .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, which may be beneficial in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound may involve:
- Receptor Binding : The piperazine ring allows for interaction with neurotransmitter receptors (e.g., dopamine receptors), influencing neurotransmission and providing therapeutic effects.
- Oxidative Stress Modulation : By acting as an antioxidant, the compound may mitigate oxidative stress through various biochemical pathways.
Data Table: Biological Activities
Case Studies and Research Findings
- Study on Dopaminergic Effects : A study investigated the effects of related compounds on dopamine receptor activation in animal models, showing significant improvements in motor functions in Parkinsonian models when treated with benzodioxole derivatives .
- Antioxidant Evaluation : Research conducted on similar compounds demonstrated their efficacy in reducing markers of oxidative stress in vitro and in vivo models, suggesting a protective role against cellular damage .
- Inflammation Model Studies : Inflammation models treated with compounds similar to the target compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the evidence. Below is a detailed comparison:
Structural and Molecular Comparison
*Inferred molecular formula based on structural components.
†Estimated based on analogous compounds.
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The 4-tert-butylphenyl group in the target compound likely increases lipophilicity compared to the 4-chlorophenyl group in or the unsubstituted benzodioxole in . This enhances membrane permeability but may reduce aqueous solubility.
- The Boc-protected piperazine in improves solubility in organic solvents, whereas the unprotected piperazine in the target compound may favor polar interactions.
Biological Relevance: The pyrazoline-quinolinone hybrids in exhibit structural motifs associated with kinase inhibition or antimicrobial activity. The target compound’s benzodioxole group could confer metabolic stability, akin to prodrug strategies seen in other benzodioxole-containing pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
